Differolide

Vue d'ensemble

Description

Differolide is a naturally occurring compound isolated from the bacterium Streptomyces qaidamensis. This compound has garnered significant attention due to its potent antioxidant properties. Streptomyces species are well-known for producing a wide array of bioactive natural products, including antibiotics, anticancer agents, and antioxidants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of differolide involves the identification of a specific biosynthetic gene cluster within Streptomyces qaidamensis. This gene cluster is responsible for the production of this compound through a series of enzymatic reactions. The compound is typically isolated from the bacterial culture using high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) techniques .

Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the fermentation conditions of Streptomyces qaidamensis. This involves controlling factors such as temperature, pH, and nutrient availability to maximize the yield of this compound. Genetic engineering techniques can also be employed to enhance the production of this compound by overexpressing the biosynthetic gene cluster responsible for its synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Differolide undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may lead to the formation of this compound derivatives with enhanced antioxidant properties .

Applications De Recherche Scientifique

Antioxidant Properties

Differolide has been identified as a potent antioxidant. Research indicates that it effectively scavenges free radicals, which are implicated in various diseases and aging processes. A study demonstrated that this compound exhibited significant scavenging activity against the DPPH radical, a common method for assessing antioxidant capacity .

Case Study: Antioxidant Assay

- Objective : To evaluate the antioxidant activity of this compound.

- Method : DPPH radical scavenging assay.

- Results : this compound showed a concentration-dependent increase in scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Biosynthesis Research

This compound's biosynthetic pathway has been elucidated, revealing insights into its genetic basis and potential for biotechnological applications. The identification of the biosynthetic gene cluster responsible for this compound production allows for further exploration of its synthesis and modification .

Biosynthetic Gene Cluster

- Key Genes Identified : Core biosynthetic genes, transport-related genes, and regulatory genes.

- Implications : Understanding these pathways may facilitate the engineering of microbial strains to enhance this compound production or to create novel derivatives with improved properties.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including enyne metathesis, which can yield complex molecules .

Synthetic Pathways

- Enyne Metathesis : this compound can be synthesized via enyne metathesis reactions, providing a route to obtain this compound from simpler precursors.

- Applications in Synthesis : It is utilized in synthesizing other biologically active compounds, showcasing its versatility as a synthetic building block.

Potential Pharmacological Applications

The biological activities of this compound suggest potential therapeutic applications. Its antioxidant properties position it as a candidate for developing drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Pharmacological Insights

- Mechanism of Action : The antioxidant mechanism may help mitigate cellular damage caused by reactive oxygen species (ROS).

- Future Research Directions : Further studies are needed to explore its efficacy in clinical settings and to assess any synergistic effects with other therapeutic agents.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of differolide involves its ability to scavenge free radicals and reduce oxidative stress. This compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By modulating these pathways, this compound exerts its protective effects on cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to differolide include other polyketides produced by Streptomyces species, such as erythromycin and tetracycline. These compounds share structural similarities and are known for their bioactive properties.

Uniqueness of this compound: What sets this compound apart from other similar compounds is its potent antioxidant activity. While many polyketides exhibit various bioactivities, this compound’s ability to effectively scavenge free radicals and protect against oxidative stress makes it unique. Additionally, the specific biosynthetic pathway and gene cluster responsible for this compound production in Streptomyces qaidamensis further highlight its distinctiveness .

Activité Biologique

Differolide is a naturally occurring compound isolated from the bacterium Streptomyces qaidamensis. It has gained considerable attention due to its significant biological activities, particularly its potent antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as a polyketide, a group of secondary metabolites known for their diverse biological activities. The compound is characterized by its unique lactone structure, which contributes to its reactivity and biological effects. Research indicates that this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress and related damage.

Antioxidant Activity

This compound acts primarily as an antioxidant by interacting with reactive oxygen species (ROS). Its mechanism involves:

- Electron Donation : this compound donates electrons to ROS, neutralizing them and preventing oxidative damage to cellular components such as proteins, lipids, and DNA.

- Biochemical Pathways : The compound influences various biochemical pathways associated with cellular redox balance, helping maintain homeostasis in oxidative stress conditions .

Cellular Effects

The antioxidant action of this compound results in several beneficial cellular effects:

- Prevention of Oxidative Damage : By scavenging free radicals, this compound protects cellular structures from oxidative damage.

- Maintenance of Cellular Function : The compound supports the overall functionality of cells under stress conditions, potentially aiding in the prevention of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Therapeutic Applications

Due to its antioxidant properties, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Its ability to mitigate oxidative damage may play a role in cancer prevention and treatment strategies.

- Neuroprotection : this compound's protective effects against oxidative stress suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Cosmetic and Food Industry : The compound is also considered for use in developing antioxidant formulations in cosmetics and food preservation.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro settings:

- A study indicated that this compound significantly reduced ROS levels in cultured human cells, suggesting its potential as a protective agent against oxidative stress-induced cell death .

In Vivo Applications

While most research has focused on in vitro studies, preliminary animal studies indicate that this compound may enhance resistance to oxidative stress in vivo. Further investigation is needed to establish effective dosages and long-term effects.

Comparison with Similar Compounds

This compound shares structural similarities with other polyketides produced by Streptomyces species. However, its unique antioxidant capacity sets it apart from compounds like erythromycin and tetracycline.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Lactone | Antioxidant |

| Erythromycin | Macrolide | Antibiotic |

| Tetracycline | Tetracycline | Antibiotic |

Propriétés

IUPAC Name |

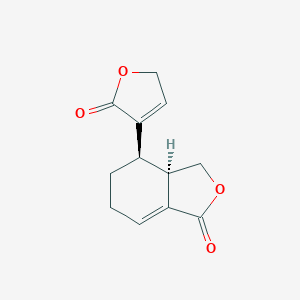

(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEPCFIVJSRFRT-OIBJUYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147751 | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106750-00-9 | |

| Record name | Differolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.